molecular formula C9H7N3O B2371317 2-(Cyanomethyl)-5-hydroxybenzimidazole CAS No. 1522542-95-5

2-(Cyanomethyl)-5-hydroxybenzimidazole

Cat. No.: B2371317
CAS No.: 1522542-95-5
M. Wt: 173.175
InChI Key: YLSCEDXZQIYNOZ-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5-hydroxybenzimidazole is a heterocyclic compound that features a benzimidazole core with a cyanomethyl group at the 2-position and a hydroxyl group at the 5-position. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-5-hydroxybenzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanomethylbenzimidazole with suitable reagents under controlled conditions. For instance, the reaction can be carried out using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-5-hydroxybenzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(Cyanomethyl)-5-hydroxybenzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-5-hydroxybenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, affecting their function and activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyanomethyl)-benzimidazole: Lacks the hydroxyl group at the 5-position.

    5-Hydroxybenzimidazole: Lacks the cyanomethyl group at the 2-position.

    2-(Cyanomethyl)-5-methoxybenzimidazole: Contains a methoxy group instead of a hydroxyl group at the 5-position.

Uniqueness

2-(Cyanomethyl)-5-hydroxybenzimidazole is unique due to the presence of both the cyanomethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-hydroxy-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-4-3-9-11-7-2-1-6(13)5-8(7)12-9/h1-2,5,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSCEDXZQIYNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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